![molecular formula C10H16O5 B12572248 methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate CAS No. 194286-58-3](/img/structure/B12572248.png)
methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate is an ester compound characterized by its unique structure, which includes a dioxane ring Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a prodrug that can be metabolized into an active compound.
Industry: Utilized in the production of polymers and as a flavoring agent due to its ester functionality.
Mécanisme D'action
The mechanism of action of methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate depends on its specific application. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis can activate or deactivate the compound, depending on the context. The molecular targets and pathways involved would vary based on the specific biological or chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the dioxane ring.
Ethyl propanoate: Another ester with a similar backbone but different alkyl group.
Methyl butyrate: An ester with a longer carbon chain.
Uniqueness
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate is unique due to the presence of the dioxane ring, which can impart different chemical and physical properties compared to simpler esters
Propriétés
Numéro CAS |
194286-58-3 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate |
InChI |
InChI=1S/C10H16O5/c1-10(2)14-6-7(11)8(15-10)4-5-9(12)13-3/h8H,4-6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
NPKYACZOTPZNEH-QMMMGPOBSA-N |
SMILES isomérique |
CC1(OCC(=O)[C@@H](O1)CCC(=O)OC)C |
SMILES canonique |
CC1(OCC(=O)C(O1)CCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
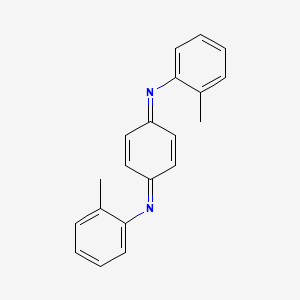


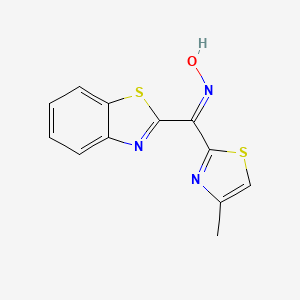
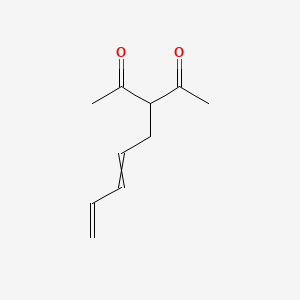
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
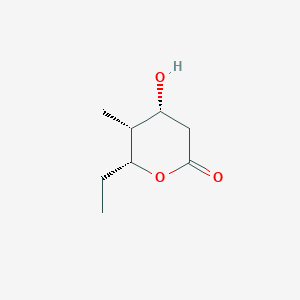
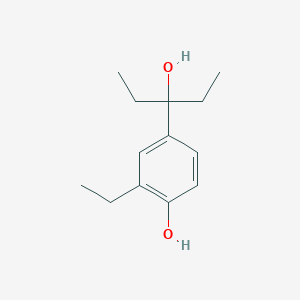

![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
